molecular formula C26H24N4O B11274939 N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11274939
M. Wt: 408.5 g/mol
InChI Key: DZOFYTINUSIIST-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core, substituted with a 4-methylphenyl group and a phenylpyridazinylamino group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 4-methylphenyl group through Friedel-Crafts acylation. The phenylpyridazinylamino group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and phenylpyridazinylamino compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C26H24N4O/c1-18-11-13-20(14-12-18)19(2)27-26(31)22-9-6-10-23(17-22)28-25-16-15-24(29-30-25)21-7-4-3-5-8-21/h3-17,19H,1-2H3,(H,27,31)(H,28,30)

InChI Key

DZOFYTINUSIIST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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